REACTION_CXSMILES
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[CH3:1][N-:2][CH3:3].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4:9]>C(OCC)C>[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[Hf+4:9] |f:0.1,2.3.4.5.6,8.9.10.11.12|
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C[N-]C.[Li+]
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N-]C.[Li+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then refluxed 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
All volatiles are removed under vacuum at room temperature
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Type
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EXTRACTION
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Details
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the remaining oily solid is extracted twice with 150 ml portions of hexane
|
Type
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CUSTOM
|
Details
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then transferred to a 50 ml flask
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Type
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DISTILLATION
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Details
|
Solid hafnium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=55° C.-65° C. @ 0.025 mm Hg)
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Type
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CUSTOM
|
Details
|
to give a very low melting, waxy, white solid
|
Name
|
|
Type
|
|
Smiles
|
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |